molecular formula C9H8FNO B1318963 6-Fluoro-5-methoxy-1H-indole CAS No. 63762-83-4

6-Fluoro-5-methoxy-1H-indole

Cat. No.: B1318963
CAS No.: 63762-83-4
M. Wt: 165.16 g/mol
InChI Key: DANYGEQACAPBOK-UHFFFAOYSA-N
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Description

6-Fluoro-5-methoxy-1H-indole is a substituted indole derivative characterized by fluorine and methoxy groups at positions 6 and 5 of the indole scaffold, respectively. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules and natural products. The fluorine atom enhances metabolic stability and bioavailability, while the methoxy group contributes to electronic and steric effects, influencing reactivity and binding interactions .

Chemical Reactions Analysis

6-Fluoro-5-methoxy-1H-indole undergoes several types of chemical reactions, including:

Major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications.

Scientific Research Applications

Biological Activities

Research indicates that 6-fluoro-5-methoxy-1H-indole exhibits a range of biological activities, including:

  • Antiviral Properties : Studies have shown that indole derivatives can inhibit viral replication, suggesting potential applications in antiviral drug development.
  • Anticancer Activity : The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways .
  • Antimicrobial Effects : It has demonstrated significant activity against various bacterial and fungal pathogens. For instance, compounds derived from this compound showed notable inhibitory effects against Pseudomonas aeruginosa and Candida albicans with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics .

Case Studies

Several studies have explored the applications of this compound:

  • Antiviral Screening : A series of derivatives were synthesized and screened for antiviral activity against specific viral strains. Compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on viral replication .
  • Anticancer Research : In vitro studies revealed that certain derivatives induced apoptosis in human cancer cell lines through activation of caspase pathways. The presence of the methoxy group was found to enhance this effect compared to non-substituted analogs .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, derivatives of this compound exhibited superior activity against resistant strains of bacteria and fungi, highlighting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₉H₈FNO
  • Molecular Weight : 165.167 g/mol
  • Boiling Point : 308.7°C (predicted)
  • LogP : 2.315 (indicating moderate lipophilicity) .

This compound serves as a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and materials. Its structural features make it a subject of interest for comparative studies with analogous indole derivatives.

Structural and Physicochemical Properties

The table below compares 6-Fluoro-5-methoxy-1H-indole with structurally related indole derivatives:

Compound Name Substituents Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) LogP Reference
This compound 6-F, 5-OCH₃ C₉H₈FNO 165.17 N/A 308.7 2.32
6-Chloro-5-fluoro-1H-indole 6-Cl, 5-F C₈H₅ClFN 169.58 105–107 299.8* N/A
6-Fluoro-5-methyl-1H-indole 6-F, 5-CH₃ C₉H₈FN 149.17 N/A N/A N/A
5-Fluoro-6-iodo-1H-indole 5-F, 6-I C₈H₅FIN 261.03 N/A N/A N/A
5-Fluoro-1-methyl-1H-indole 5-F, 1-CH₃ C₉H₈FN 149.17 55–56 N/A N/A

*Predicted value.

Key Observations :

Substituent Effects :

  • Halogens : Fluorine (van der Waals radius: 1.47 Å) vs. chlorine (1.75 Å) vs. iodine (1.98 Å) influence steric bulk and electronic properties. Fluorine’s electronegativity (3.98) enhances electron-withdrawing effects, while iodine’s polarizability may improve halogen bonding .
  • Methoxy vs. Methyl : Methoxy (-OCH₃) is electron-donating via resonance, increasing electron density at position 5, whereas methyl (-CH₃) exerts a weaker inductive effect. This distinction impacts electrophilic substitution patterns and solubility .

Physicochemical Trends :

  • Boiling points correlate with molecular weight and polarity. The methoxy derivative (308.7°C) has a higher boiling point than 6-chloro-5-fluoroindole (299.8°C) due to increased polarity from the oxygen atom .
  • LogP values (e.g., 2.32 for the target compound) reflect moderate lipophilicity, suitable for blood-brain barrier penetration in drug design.

Notes on Data Consistency

  • CAS Number Discrepancy : and list different CAS numbers (1227267-27-7 vs. 63762-83-4) for this compound. This may indicate isomerism or database errors, necessitating verification via analytical techniques (e.g., NMR, X-ray crystallography) .

Biological Activity

6-Fluoro-5-methoxy-1H-indole is a compound of increasing interest in pharmacological research, particularly due to its interactions with serotonin receptors and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its receptor interactions, anticancer properties, and other significant biological effects.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₈FN
Molar Mass 149.17 g/mol
CAS Number 40311-13-5
Solubility 0.157 mg/ml
Log P (octanol-water) 2.64

These properties suggest good bioavailability and permeability across biological membranes, which are crucial for its pharmacological efficacy .

1. Serotonin Receptor Interactions

This compound has been identified as a modulator of the 5-hydroxytryptamine (5-HT) receptor family, particularly the 5-HT2A receptor. Research indicates that it can influence neuronal structures and potentially improve cognitive functions by modulating serotonergic signaling pathways . The compound acts as an antagonist at these receptors, which may have implications for treating disorders such as depression and anxiety.

2. Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown significant cytotoxic activity against various cancer cell lines:

Cell LineIC₅₀ (μM)
MCF-7 (breast)1.8 ± 0.9
HepG2 (liver)18.3 ± 1.4
SGC-7901 (stomach)30.0 ± 1.2

These values indicate that the compound exhibits potent antiproliferative effects, making it a candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its biological effects involves inhibition of key enzymes and pathways associated with cancer progression:

  • Thymidylate Synthase Inhibition : The compound has shown high inhibitory potential against human thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .

4. Neuroprotective Effects

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may also possess neuroprotective effects by enhancing neuronal resilience and plasticity through its action on serotonin receptors . This could have implications for treating neurodegenerative diseases.

Case Studies

Several case studies have explored the therapeutic applications of indole derivatives, including this compound:

  • A study demonstrated that administration of this compound in animal models led to improved cognitive function and memory retention, attributed to its antagonistic action on the 5-HT2A receptors .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-fluoro-5-methoxy-1H-indole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves functionalization of the indole core. Key steps include:

  • Fluorination and Methoxylation : Fluorine and methoxy groups are introduced via electrophilic substitution or nucleophilic displacement. For example, chlorinating agents (e.g., triphenylphosphine-carbon tetrachloride) enable substitution at specific positions, followed by catalytic reduction or nucleophilic attack .
  • Azide-Alkyne Cycloaddition : Copper(I)-catalyzed "click chemistry" (e.g., using CuI in PEG-400/DMF solvent systems) is effective for introducing triazole moieties to the indole backbone, as demonstrated in related indole derivatives .
  • Optimization : Reaction temperature (e.g., 30°C for stability), solvent polarity (acetonitrile for nucleophilic reactions), and catalyst loading (e.g., 10 mol% CuI) significantly impact yields. Purification via column chromatography (70:30 ethyl acetate/hexane) ensures high purity .

Table 1 : Key Reagents and Conditions

StepReagents/ConditionsPurposeYield Range
FluorinationCl₂, DMF, 0°CIntroduce F at position 660–75%
MethoxylationNaOMe, MeOH, refluxIntroduce OMe at position 570–85%
CycloadditionCuI, PEG-400/DMF, RTTriazole formation22–42%

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodological Answer : Structural confirmation relies on:

  • Multinuclear NMR :
  • ¹H NMR : Identifies aromatic protons (δ 6.8–7.4 ppm) and substituent environments (e.g., methoxy at δ ~3.9 ppm) .
  • ¹⁹F NMR : Confirms fluorine substitution (δ -110 to -120 ppm for aromatic F) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₉H₈FNO₂ at m/z 180.0563) .
  • TLC Monitoring : Ensures reaction progression using ethyl acetate/hexane systems (Rf ~0.5) .

Q. What factors influence the stability of this compound in laboratory settings, and how can degradation be mitigated?

  • Methodological Answer : Stability is affected by:

  • Light and Oxygen : Degrades via photooxidation; store in amber vials under inert gas (N₂/Ar) .
  • pH Sensitivity : Decomposes in acidic/basic conditions; use neutral buffers (pH 7.0) for biological assays .
  • Metabolite Formation : Metabolites like glucuronides retain activity; track via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational tools predict its receptor binding modes?

  • Methodological Answer :

  • Target Identification : Indole derivatives bind serotonin receptors (5-HT) and kinases. Use radioligand displacement assays (³H-5-HT for 5-HT receptors) to quantify affinity .
  • Docking Studies : Tools like AutoDock Vina or Schrödinger Suite model interactions. The methoxy group enhances hydrogen bonding with residues (e.g., Tyr in 5-HT₂A), while fluorine improves lipophilicity (logP ~2.5) .

Q. How can contradictions in reported biological activities (e.g., anti-inflammatory vs. pro-oxidant effects) be resolved experimentally?

  • Methodological Answer :

  • Dose-Dependent Studies : Perform MTT assays across concentrations (1 nM–100 μM) to identify biphasic effects .
  • Pathway-Specific Profiling : Use qPCR arrays (e.g., NF-κB, Nrf2) to assess transcriptional regulation. For example, low doses (1–10 μM) may activate Nrf2 (antioxidant), while high doses (>50 μM) induce ROS via cytochrome P450 .

Q. What advanced crystallographic methods refine the 3D structure of this compound derivatives?

  • Methodological Answer :

  • SHELX Suite : SHELXL refines crystal structures against high-resolution data (≤1.0 Å). For twinned crystals, SHELXD resolves phases via dual-space algorithms .
  • ORTEP-3 : Visualizes thermal ellipsoids to validate fluorine positional disorder (common in halogenated indoles) .

Table 2 : Key Biochemical Pathways Influenced by this compound

PathwayAssayObserved EffectReference
AntioxidantDPPH Radical ScavengingIC₅₀ = 12 μM (dose-dependent)
Anti-inflammatoryCOX-2 Inhibition40% inhibition at 10 μM
AnticancerCaspase-3 ActivationEC₅₀ = 25 μM (apoptosis)

Properties

IUPAC Name

6-fluoro-5-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-9-4-6-2-3-11-8(6)5-7(9)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYGEQACAPBOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30591491
Record name 6-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63762-83-4
Record name 6-Fluoro-5-methoxy-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30591491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of sodium ethoxide (formed by dissolving NaH 11.45 g, 60% in oil, 286.2 mmol, 4 eq.) in ethanol was poured into an EtOH solution of (5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester (22.14 g, 71.55 mmol) in EtOH (250 mL). The reaction was allowed to stir at room temperature for 2 hours and heated to 75° C. overnight. The EtOH was removed in vacuo and the residue diluted with water. The aqueous suspension was extracted 2×300 mL with Et2O. The organics were combined and washed with brine. The organic layer was collected, dried over MgSO4, filtered, and the solvent removed in vacuo leaving a dark red oil. The oil was purified by silica gel flash column chromatography using 15% EtOAc in hexanes as the mobile phase. Removal of the solvent in vacuo from the fractions containing the product left a golden yellow oil which solidified on standing: 1H NMR (300 MHz, CDCl3): 3.93 (s, 3H), 6.48 (m, 1H), 7.15 (m, 3H), 8.11 (bs, 1H); MS(ES+): m/z 166 (M+H)+; MS(ES−): m/z 164 (M−H)−; Calculated for C9H8FNO: C, 65.45; H, 4.88; N, 8.48; found: C, 65.17; H, 4.97; N, 8.70.
Quantity
11.45 g
Type
reactant
Reaction Step One
Name
(5-fluoro-4-methoxy-2-trimethylsilanylethynyl-phenyl)-carbamic acid ethyl ester
Quantity
22.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

6-Fluoro-5-methoxy-1H-indole
6-Fluoro-5-methoxy-1H-indole
6-Fluoro-5-methoxy-1H-indole
6-Fluoro-5-methoxy-1H-indole
6-Fluoro-5-methoxy-1H-indole
6-Fluoro-5-methoxy-1H-indole

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